molecular formula C17H20N4O2 B4281360 1-(2-{[(6-methoxypyrimidin-4-yl)amino]methyl}benzyl)pyrrolidin-2-one

1-(2-{[(6-methoxypyrimidin-4-yl)amino]methyl}benzyl)pyrrolidin-2-one

Cat. No. B4281360
M. Wt: 312.37 g/mol
InChI Key: NJUSBOMVMUXVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[(6-methoxypyrimidin-4-yl)amino]methyl}benzyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known as MP-10 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of MP-10 involves its interaction with the dopamine D2 receptor. MP-10 acts as a partial agonist of the dopamine D2 receptor, which means that it activates the receptor to a lesser extent than a full agonist. MP-10 also has a high affinity for the dopamine D2 receptor, which means that it binds to the receptor with high specificity. The interaction between MP-10 and the dopamine D2 receptor has been shown to modulate the release of dopamine in the brain, which can have an effect on behavior and cognition.
Biochemical and Physiological Effects
MP-10 has been shown to have various biochemical and physiological effects in animal models. In one study, MP-10 was shown to increase dopamine release in the prefrontal cortex of rats, which can have an effect on cognitive function. MP-10 has also been shown to have anxiolytic effects in animal models, which means that it can reduce anxiety-like behavior.

Advantages and Limitations for Lab Experiments

One advantage of using MP-10 in lab experiments is its high affinity for the dopamine D2 receptor, which means that it can be used to study the receptor with high specificity. Another advantage is its partial agonist activity, which means that it can be used to study the effects of dopamine release on behavior and cognition without completely activating the receptor. One limitation of using MP-10 in lab experiments is its potential for off-target effects, which means that it can interact with other receptors or enzymes in addition to the dopamine D2 receptor.

Future Directions

There are several future directions for the study of MP-10. One direction is the development of new drugs based on the structure of MP-10 for the treatment of psychiatric disorders. Another direction is the study of the effects of MP-10 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the use of MP-10 in combination with other drugs or therapies could be explored for the treatment of psychiatric disorders.

Scientific Research Applications

MP-10 has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, MP-10 has been investigated for its potential as a novel antipsychotic agent. In drug discovery, MP-10 has been studied for its potential as a lead compound for the development of new drugs. In neuroscience, MP-10 has been investigated for its potential as a tool for studying the dopamine D2 receptor.

properties

IUPAC Name

1-[[2-[[(6-methoxypyrimidin-4-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-16-9-15(19-12-20-16)18-10-13-5-2-3-6-14(13)11-21-8-4-7-17(21)22/h2-3,5-6,9,12H,4,7-8,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUSBOMVMUXVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NCC2=CC=CC=C2CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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